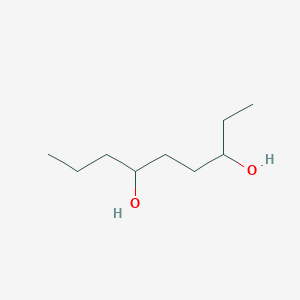
3,6-Nonanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 3,6-Nonanedione.
Reduction: Nonane.
Substitution: 3,6-Dichlorononane.
Aplicaciones Científicas De Investigación
3,6-Nonanediol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.
1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.
1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.
Uniqueness
3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .
Propiedades
Número CAS |
4469-85-6 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
nonane-3,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3 |
Clave InChI |
YKEWIFGQPMVBEF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




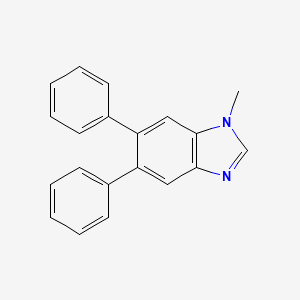

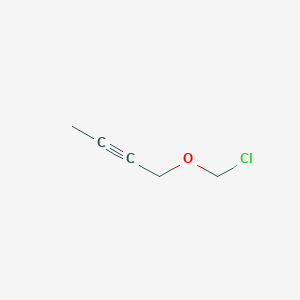
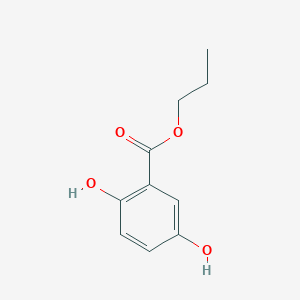
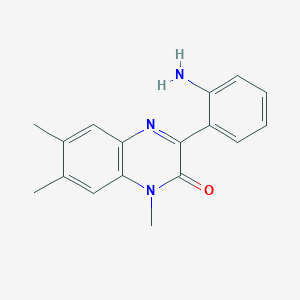
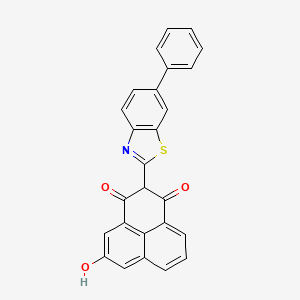
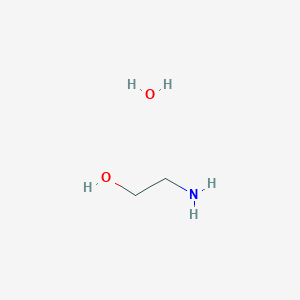
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
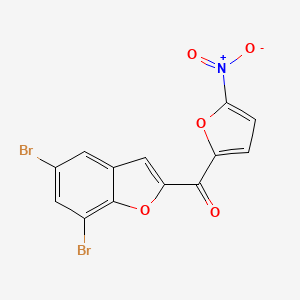
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
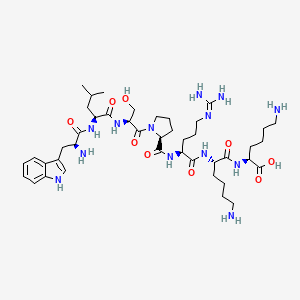
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
